REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]#[C:10][C:11]2([CH3:14])[CH2:13][CH2:12]2)[CH:3]=1.CC([O-])(C)C.[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:9]=[C:10]([C:11]3([CH3:14])[CH2:13][CH2:12]3)[NH:8][C:5]2=[CH:6][N:7]=1 |f:1.2|
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=N1)N)C#CC1(CC1)C
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with H2O (100 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (50 mL×3)
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Type
|
WASH
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Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
purified by chromatography on silica gel (3% EtOAc in petroleum ether)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)C2(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |